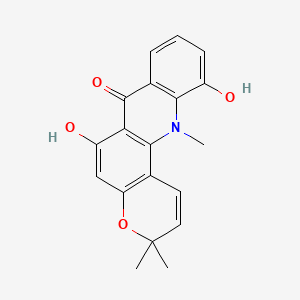

11-Hydroxynoracronycine

Beschreibung

Structure

3D Structure

Eigenschaften

CAS-Nummer |

27067-70-5 |

|---|---|

Molekularformel |

C19H17NO4 |

Molekulargewicht |

323.3 g/mol |

IUPAC-Name |

6,11-dihydroxy-3,3,12-trimethylpyrano[2,3-c]acridin-7-one |

InChI |

InChI=1S/C19H17NO4/c1-19(2)8-7-10-14(24-19)9-13(22)15-17(10)20(3)16-11(18(15)23)5-4-6-12(16)21/h4-9,21-22H,1-3H3 |

InChI-Schlüssel |

JZQDCDLYNFZBIG-UHFFFAOYSA-N |

SMILES |

CC1(C=CC2=C(O1)C=C(C3=C2N(C4=C(C3=O)C=CC=C4O)C)O)C |

Kanonische SMILES |

CC1(C=CC2=C(O1)C=C(C3=C2N(C4=C(C3=O)C=CC=C4O)C)O)C |

Andere CAS-Nummern |

27067-70-5 |

Synonyme |

11-hydroxynoracronycine |

Herkunft des Produkts |

United States |

Occurrence and Phytochemical Isolation of 11 Hydroxynoracronycine

Distribution in Plant Genera

The acridone (B373769) alkaloid 11-hydroxynoracronycine is a naturally occurring compound that has been identified and isolated from various plant species, predominantly within the Rutaceae family. Its presence is particularly notable in several genera, with extensive research focusing on its extraction from plants of the Citrus genus and the closely related Atalantia genus.

The genus Citrus is a well-documented source of a diverse array of bioactive compounds, including a significant number of acridone alkaloids. researchgate.netresearchgate.netscite.airesearchgate.netmdpi.com These alkaloids are recognized as characteristic components of many Citrus species. researchgate.net Phytochemical investigations into various parts of these plants, such as the root bark, stem bark, leaves, and fruit peels, have consistently led to the isolation of numerous acridone derivatives. researchgate.netnih.govresearchgate.netnih.gov The specific alkaloid profile can vary between different Citrus species and even different parts of the same plant.

Citrus hystrix DC, commonly known as kaffir lime, has been identified as a source of 11-hydroxynoracronycine. arabjchem.org Phytochemical studies have successfully isolated this compound from the plant. arabjchem.orgsciencetechindonesia.com In one such investigation, 11-hydroxynoracronycine was isolated alongside another compound, (+)-syringaresinol. arabjchem.org Research on the roots of C. hystrix has also yielded a variety of other chemical constituents, including coumarins, a benzenoid derivative, and a quinolinone alkaloid. researchgate.net

Table 1: Compounds Isolated from Citrus hystrix

| Compound Name | Class | Source |

|---|---|---|

| 11-Hydroxynoracronycine | Acridone Alkaloid | Plant |

| (+)-Syringaresinol | Lignan | Plant |

| Hystrixarin | Coumarin | Roots |

| (+)-Hopeyhopin | Coumarin | Roots |

| Hystroxene-I | Benzenoid | Roots |

The root bark of Citrus depressa Hayata has been reported to contain 11-hydroxynoracronycine. researchgate.netresearchgate.net The initial report on the presence of acridone alkaloids from a Citrus species came from a study on the root bark of C. depressa collected in Taiwan. researchgate.netclockss.org This pioneering work led to the isolation and characterization of five new acridone alkaloids: citracridone-I, citracridone-II, citpressine-I, citpressine-II, and prenylcitpressine. researchgate.netclockss.org In addition to these novel compounds, the known acridone alkaloid 5-hydroxynoracronycine and several coumarins were also identified. researchgate.net

Table 2: Acridone Alkaloids Isolated from the Root Bark of Citrus depressa

| Compound Name | Source |

|---|---|

| 11-Hydroxynoracronycine | Root Bark |

| Citracridone-I | Root Bark |

| Citracridone-II | Root Bark |

| Citpressine-I | Root Bark |

| Citpressine-II | Root Bark |

| Prenylcitpressine | Root Bark |

Phytochemical analysis of the stem bark of Citrus aurantium L., or bitter orange, has confirmed the presence of 11-hydroxynoracronycine. researchgate.net In a study investigating the plant's constituents, several acridone alkaloids were isolated from a dichloromethane (B109758) (DCM) fraction of the stem bark extract. researchgate.net Alongside 11-hydroxynoracronycine, researchers identified citrusinine-I, citracridone-I, 5-hydroxynoracronycine, natsucitrine-I, glycofolinine, and citracridone-III. nih.govresearchgate.net Other studies on C. aurantium have also successfully isolated a range of acridone alkaloids, reinforcing its status as a rich source of these compounds. researchgate.netscite.ai

Table 3: Acridone Alkaloids Isolated from the Stem Bark of Citrus aurantium

| Compound Name | Source |

|---|---|

| 11-Hydroxynoracronycine | Stem Bark |

| Citrusinine-I | Stem Bark |

| Citracridone-I | Stem Bark |

| 5-Hydroxynoracronycine | Stem Bark |

| Natsucitrine-I | Stem Bark |

| Glycofolinine | Stem Bark |

Citrus alata (Tanaka) has been shown to contain acridone alkaloids, including a compound identified as 5-hydroxynoracronycine, which some literature specifies as being the same compound as 11-hydroxynoracronycine. researchgate.netnih.gov This alkaloid was extracted from the plant along with another acridone, Acrimarine F. researchgate.netnih.gov

Table 4: Acridone Alkaloids Isolated from Citrus alata

| Compound Name | Notes | Source |

|---|---|---|

| 5-Hydroxynoracronycine | Described as the same compound as 11-hydroxynoracronycine | Plant |

11-Hydroxynoracronycine has been isolated from the leaves of Atalantia ceylanica (a botanical synonym for which is sometimes referenced in relation to Citrus). taylorfrancis.comnih.gov Further structural elucidation revealed that 11-hydroxynoracronycine constitutes one half of the dimeric alkaloid ataline, which was also isolated from the plant. nih.govnih.gov The other half of ataline is a distinct chemical moiety. nih.gov In addition to 11-hydroxynoracronycine, phytochemical investigation of the leaves also yielded another new acridone alkaloid, 1,5-dihydroxy-3-methoxy-10-methyl-9(10H)-acridinone, and the pyranoflavone carpachromene. nih.gov

Table 5: Alkaloids and Other Compounds Isolated from the Leaves of Atalantia ceylanica

| Compound Name | Class | Notes | Source |

|---|---|---|---|

| 11-Hydroxynoracronycine | Acridone Alkaloid | Monomeric unit of Ataline | Leaves |

| Ataline | Dimeric Acridone Alkaloid | Leaves | |

| 1,5-dihydroxy-3-methoxy-10-methyl-9(10H)-acridinone | Acridone Alkaloid | Monomeric unit of Atalanine | Leaves |

Citrus Species as Primary Sources of Acridone Alkaloids

Isolation from Citrus grandis

Citrus grandis (L.) Osbeck, commonly known as pomelo, is a prominent member of the Rutaceae family and has been a subject of extensive phytochemical investigation. While direct isolation of a compound explicitly named "11-hydroxynoracronycine" from Citrus grandis is not prominently documented under that specific synonym in the reviewed literature, a closely related and likely identical compound, 7-hydroxynoracronycine , has been successfully isolated from the stem bark of Citrus maxima, a botanical synonym for Citrus grandis. researchgate.netupm.edu.my The structural elucidation of this compound was accomplished through detailed spectral analysis. upm.edu.my

Furthermore, another related compound, 5-hydroxynoracronycine , which is recognized as a synonym for 11-hydroxynoracronycine, has also been isolated from the stem bark of Citrus maxima. nih.govmdpi.comresearchgate.netscispace.comscienceopen.com These findings underscore the presence of this acridone alkaloid scaffold within Citrus grandis.

In a study on the chemical constituents of Citrus grandis bark collected in Cameroon, eight different acridone alkaloids were isolated and identified. neist.res.inresearchgate.netnrfhh.com This highlights the chemical diversity of this plant species and its capacity to produce a range of acridone alkaloids, including those structurally similar to 11-hydroxynoracronycine. The isolated acridone alkaloids from this study were identified as 11-hydroxynoracronycine, glycocitrin-I, citracridone I, natsucitrine-II, citpressines I and II, baiyumine-A, and grandisinine. nrfhh.com

Acridone Alkaloids Isolated from Citrus grandis

| Compound Name | Plant Part | Reference |

|---|---|---|

| 7-hydroxynoracronycine (syn. for 11-hydroxynoracronycine) | Stem Bark | researchgate.netupm.edu.my |

| 5-hydroxynoracronycine (syn. for 11-hydroxynoracronycine) | Stem Bark | scispace.comscienceopen.com |

| Glycocitrin-I | Bark | nrfhh.com |

| Citracridone I | Bark | nrfhh.com |

| Natsucitrine-II | Bark | nrfhh.com |

| Citpressine I | Bark | nrfhh.com |

| Citpressine II | Bark | nrfhh.com |

| Baiyumine-A | Bark | nrfhh.com |

| Grandisinine | Bark | nrfhh.com |

Other Botanical Sources of 11-Hydroxynoracronycine and Related Acridones

Beyond Citrus grandis, 11-hydroxynoracronycine and its structural analogs have been isolated from a variety of other plants, primarily within the Rutaceae family. The compound, also identified as 5-hydroxynoracronycine, has been extracted from Citrus alata. nih.govmdpi.comresearchgate.net Additionally, Citrus hystrix has been reported as a source of 11-hydroxynoracronycine. arabjchem.org

The genus Zanthoxylum is another source of acridone alkaloids. For instance, a study on the fruits of Cameroonian Zanthoxylum species led to the isolation of ten acridones, some of which were new to science. d-nb.info The genus Atalantia also contributes to the list of plants containing this class of compounds, with Atalantia ceylanica being a known source of 11-hydroxynoracronycine. neist.res.inplantaedb.com Furthermore, the compound has been identified in Pleiospermium alatum. plantaedb.com An interesting finding is the isolation of 7-hydroxynoracronycine from Rauvolfia verticillata of the Apocynaceae family, indicating that acridone alkaloids are not exclusively found in Rutaceae. bvsalud.org

Other Botanical Sources of 11-Hydroxynoracronycine and Related Acridones

| Compound Name | Botanical Source | Family | Reference |

|---|---|---|---|

| 11-hydroxynoracronycine (as 5-hydroxynoracronycine) | Citrus alata | Rutaceae | nih.govmdpi.comresearchgate.net |

| 11-hydroxynoracronycine | Citrus hystrix | Rutaceae | arabjchem.org |

| 11-hydroxynoracronycine | Atalantia ceylanica | Rutaceae | neist.res.inplantaedb.com |

| 11-hydroxynoracronycine | Pleiospermium alatum | Rutaceae | plantaedb.com |

| 7-hydroxynoracronycine | Rauvolfia verticillata | Apocynaceae | bvsalud.org |

| Acridone Alkaloids | Zanthoxylum species | Rutaceae | d-nb.info |

Methodologies for Extraction and Purification

The isolation of 11-hydroxynoracronycine and related acridone alkaloids from plant matrices involves a series of extraction and chromatographic techniques designed to separate these compounds from a complex mixture of phytochemicals.

The general workflow commences with the extraction from dried and powdered plant material, such as the stem bark. scispace.comscribd.com A common initial step is solvent extraction, often performed with methanol (B129727) under reflux. scribd.com The resulting crude extract is then typically concentrated under vacuum. scispace.comscribd.com

Further partitioning is a frequently employed step to separate compounds based on their polarity. For instance, the concentrated methanolic extract can be suspended in water and then partitioned with solvents of increasing polarity, such as ethyl acetate (B1210297) and chloroform. d-nb.infoimsc.res.in In the case of the stem bark of Citrus maxima, the concentrated methanolic extract was treated with water, and the aqueous portion was then subjected to further chromatographic separation. scispace.comscribd.com

Column chromatography is a cornerstone of the purification process. Various stationary phases are utilized, including:

Silica gel: This is widely used for the initial fractionation of extracts. plantaedb.comacs.org

Diaion HP-20: This adsorbent resin is effective for the initial cleanup of aqueous extracts, where elution is typically performed with water followed by methanol. scispace.comscribd.com

Sephadex LH-20: This size-exclusion chromatography medium is often used for further purification of fractions obtained from previous chromatographic steps, typically with methanol as the eluent. scispace.comscribd.com

Thin-layer chromatography (TLC) is also utilized, not only for monitoring the separation process but also for preparative purposes to isolate pure compounds. europa.eu The final structural elucidation of the purified compounds is achieved through spectroscopic methods, including one- and two-dimensional Nuclear Magnetic Resonance (1D- and 2D-NMR) and Mass Spectrometry (MS). scispace.complantaedb.comscribd.com

Biosynthetic Pathways of 11 Hydroxynoracronycine

Proposed Biogenetic Routes to Acridone (B373769) Alkaloids

The core structure of acridone alkaloids is derived from two primary precursors: anthranilic acid and acetate (B1210297) units, the latter in the form of malonyl-CoA. Anthranilic acid itself is a product of the shikimate pathway. The proposed biogenetic route involves the condensation of an activated anthranilate derivative with three molecules of malonyl-CoA, followed by an intramolecular cyclization to form the characteristic tricyclic acridone ring system. nih.gov

The general pathway is considered analogous to the biosynthesis of xanthones, which also involves a key cyclization step. rsc.orgrsc.org This suggests a shared evolutionary origin for the enzymatic machinery responsible for producing these distinct classes of plant secondary metabolites. rsc.org The initial condensation reaction forms a polyketide intermediate which then undergoes folding and cyclization to yield the foundational acridone scaffold. Subsequent modifications, such as hydroxylation, methylation, and prenylation, lead to the vast diversity of acridone alkaloids found in nature, including 11-hydroxynoracronycine.

Enzymatic Transformations in the Biosynthesis of 11-Hydroxynoracronycine

The biosynthesis of acridone alkaloids is a well-orchestrated process catalyzed by several key enzymes. The pathway is particularly well-studied in the common rue plant (Ruta graveolens).

Formation of Anthranilate : The pathway begins with the enzyme anthranilate synthase (AS) , which catalyzes the conversion of chorismate to anthranilate. nih.gov In plants like Ruta graveolens, a specific isoform of this enzyme (ASα1) is dedicated to the alkaloid pathway and is not inhibited by the downstream amino acid tryptophan, ensuring a steady supply of the anthranilate precursor for secondary metabolism. nih.gov

N-methylation of Anthranilate : The first committed step in the acridone alkaloid branch pathway is the methylation of anthranilate. nih.gov The enzyme anthranilate N-methyltransferase (ANMT) uses S-adenosyl-l-methionine (SAM) as a methyl donor to convert anthranilate into N-methylanthranilate. nih.govresearchgate.net This step is crucial as it channels the precursor away from primary metabolism and into the specialized acridone pathway. nih.gov

Activation and Condensation : Following methylation, N-methylanthranilate is activated by coenzyme A (CoA) to form N-methylanthraniloyl-CoA. nih.gov This activated molecule then serves as a starter unit for a type III polyketide synthase known as acridone synthase (ACS) . nih.govnih.gov ACS catalyzes the sequential condensation of N-methylanthraniloyl-CoA with three molecules of malonyl-CoA. nih.gov This reaction builds the polyketide chain that subsequently cyclizes to form the fundamental 1,3-dihydroxy-N-methylacridone structure.

Subsequent enzymatic modifications, such as those by hydroxylases and other tailoring enzymes, are responsible for generating the final structure of 11-hydroxynoracronycine.

Relationship to Acronycine Metabolism in Biological Systems

Beyond its natural occurrence in plants like Atalantia ceylanica and Citrus depressa, 11-hydroxynoracronycine holds a significant position as a metabolite of the related alkaloid, acronycine. nih.govethernet.edu.et Acronycine is a well-known antitumor agent isolated from the bark of the Australian tree Acronychia baueri. ethernet.edu.etebi.ac.uk

Studies have demonstrated that when acronycine is administered in animal models, it undergoes metabolic transformation. Specifically, 11-hydroxynoracronycine has been identified as a major metabolite of acronycine in the guinea pig. nih.govethernet.edu.et This metabolic process involves the hydroxylation of the acronycine molecule at the 11th position and the demethylation of the nitrogen atom. This relationship highlights that 11-hydroxynoracronycine can be formed not only through de novo biosynthesis in plants but also via the metabolic processing of a parent compound in animal systems.

Chemical Synthesis and Structural Modification of 11 Hydroxynoracronycine and Analogues

Total Synthesis Strategies for 11-Hydroxynoracronycine

The complete chemical synthesis of 11-hydroxynoracronycine, a metabolite of acronycine and a natural product found in Atalantia ceylanica, has been a subject of scientific investigation. nih.gov Total synthesis provides unambiguous structural confirmation and enables access to analogues that are not available from natural sources.

The acridone (B373769) tricycle is the central scaffold of 11-hydroxynoracronycine. Classical methods for constructing this ring system are foundational in the synthesis of this compound class. A primary and widely used strategy is the Ullmann condensation, which involves the reaction of an aromatic halo acid with an aromatic amine to produce an N-aryl-anthranilic acid derivative. ijddr.in Subsequent intramolecular cyclization of this intermediate, typically promoted by strong acids such as concentrated sulfuric acid or polyphosphoric acid, yields the acridone core. ijddr.in

Another established method involves the condensation of appropriately substituted anilines with o-halogenobenzoic acid derivatives to form the acridine (B1665455) scaffold. thieme-connect.com These classical approaches, while effective, often require harsh reaction conditions. The reactivity of the acridine ring has been extensively studied, though classical electrophilic substitutions can sometimes lack regioselectivity, producing multiple polyfunctionalized products. thieme-connect.com

| Classical Acridone Synthesis | Description | Key Reagents | Reference |

| Ullmann Condensation & Cyclization | Condensation of an aromatic halo acid and an aromatic amine, followed by acid-catalyzed ring closure. | Copper catalyst (for Ullmann), H₂SO₄, PPA (for cyclization) | ijddr.in |

| Substituted Aniline (B41778) Condensation | Direct condensation of a functionalized aniline with an o-halogenobenzoic acid derivative. | Acid or base catalysts | thieme-connect.com |

Enantioselective synthesis, or asymmetric synthesis, is a chemical reaction or sequence that preferentially forms one specific stereoisomer (enantiomer or diastereomer). wikipedia.org This is critically important in medicinal chemistry, as different enantiomers of a chiral molecule often exhibit vastly different biological activities. wikipedia.orgthieme.de The (R)-enantiomer of the drug Tiagabine, for example, is four times more potent than its (S)-enantiomer. thieme.de

While 11-hydroxynoracronycine itself is achiral, the synthesis of chiral analogues or precursors necessitates stereocontrolled methods. Key approaches to enantioselective synthesis include:

Chiral Pool Synthesis : This method utilizes a readily available, inexpensive chiral molecule from nature (like an amino acid or sugar) as the starting material. wikipedia.org

Chiral Auxiliaries : A chiral group is temporarily attached to an achiral substrate to direct the stereochemical outcome of a subsequent reaction.

Enantioselective Catalysis : A small amount of a chiral catalyst (metal-based or organic) is used to generate a large quantity of a chiral product. wikipedia.orgchemistryviews.org

The enantioselective synthesis of complex natural products, such as (+)-11,11'-dideoxyverticillin A, demonstrates the power of these advanced strategies in creating intricate, stereochemically dense molecules. nih.gov Similarly, an enantioselective synthesis was developed for the side chain of a potent cannabinoid, showcasing the application of these principles to achieve specific stereochemistry. nih.gov

Semi-synthetic Derivatization of 11-Hydroxynoracronycine

Semi-synthesis is a powerful strategy that combines the structural complexity of a natural product with the precision of synthetic chemistry to generate novel derivatives. biorxiv.orgresearchgate.netnih.gov This approach starts with a natural product scaffold, like 11-hydroxynoracronycine or its close analogues, and chemically modifies its existing functional groups. researchgate.net

The hydroxyl (-OH) and secondary amine (-NH) groups on the pyranoacridone core of noracronycine (B83189) (a close structural relative of 11-hydroxynoracronycine) are ideal handles for chemical modification. researchgate.net Research has demonstrated the semi-synthetic modification of noracronycine and des-N-methylacronycine to create a library of 11 derivatives. researchgate.net These modifications, which included creating dimers, resulted in compounds with significantly enhanced cytotoxic activity compared to the parent natural products. researchgate.net For instance, a dimer formed at the hydroxyl position of noracronycine showed a 24-fold increase in activity against the CALU-3 lung cancer cell line. researchgate.net This highlights how semi-synthesis can be a highly effective tool for optimizing the biological properties of a natural product lead. researchgate.net Similar strategies have been applied to other complex alkaloids, such as the acylation of the C11 hydroxy group in verticillins, to explore structure-activity relationships and potentially develop prodrugs. nih.gov

| Derivative Type | Parent Compound | Modification Site | Result | Reference |

| Dimer | Noracronycine | -OH group | 14-fold to 24-fold increase in cytotoxic activity | researchgate.net |

| Esters, Carbamates | Verticillin H | C11 Hydroxy group | Retained nanomolar IC50 values, some more potent than parent | nih.gov |

Design and Synthesis of Novel 11-Hydroxynoracronycine Analogues

The design and synthesis of novel analogues based on the 11-hydroxynoracronycine scaffold aim to generate new chemical entities with improved therapeutic potential. nih.gov This involves making strategic structural changes to the parent molecule to enhance properties such as potency, selectivity, or pharmacokinetic parameters. mdpi.com

11-Hydroxynoracronycine belongs to the pyranoacridone class of alkaloids. The synthesis of novel pyranoacridone derivatives is an active field of research. A highly efficient, three-component reaction has been developed to synthesize pyrano[2,3-a]acridines using DABCO (1,4-diazabicyclo[2.2.2]octane) as a catalyst. niscpr.res.in This method combines a dihydroacridinone, an aryl aldehyde, and malononitrile (B47326) in a single step, providing better yields than a conventional stepwise approach and demonstrating a modern, atom-economical synthetic strategy. niscpr.res.in

Furthermore, semi-synthetic modifications of naturally occurring pyranoacridone alkaloids have proven to be a fruitful avenue for discovering potent compounds. researchgate.net In a study on alkaloids from Glycosmis pentaphylla, several semi-synthetic derivatives of noracronycine were prepared. researchgate.net The resulting data, summarized below, illustrates the profound impact that small chemical modifications can have on biological activity.

| Compound | Description | IC₅₀ (μM) vs. MCF-7 | IC₅₀ (μM) vs. CALU-3 | Reference |

| Noracronycine | Parent Natural Product | >100 | 97.5 | researchgate.net |

| Compound 22 | Dimer of Noracronycine | 13.2 | 4.49 | researchgate.net |

This comparative data clearly shows that the rationally designed dimer of noracronycine (Compound 22 ) is significantly more cytotoxic against both breast (MCF-7) and lung (CALU-3) cancer cell lines than the original natural product. researchgate.net Such findings underscore the value of synthesizing novel pyranoacridone derivatives to expand the chemical space and identify more effective agents.

Acridone Skeleton Modifications

Modifications to the acridone skeleton of noracronycine analogues, which serve as precursors or are structurally related to 11-hydroxynoracronycine, have been undertaken to explore structure-activity relationships. These modifications primarily involve substitutions on the aromatic rings and alterations at the nitrogen atom of the acridone core.

One common strategy for synthesizing the acridone core is the Ullmann condensation, which involves reacting anthranilic acids with iodobenzenes or 2-chlorobenzoic acids with aniline derivatives. nih.gov This method allows for the introduction of various substituents onto the aromatic rings. For instance, in the synthesis of glyfoline (B1233050) analogues, which share the acridone core, modifications included the introduction of nitro and amino groups to the A-ring to study the effects of electron-withdrawing versus electron-donating groups. nih.gov The studies revealed that 1-hydroxy-9-acridones were generally more active than their 1-methoxy counterparts. nih.gov

Another approach involves the cyclization of 2'-aminobenzophenones in the presence of a base like sodium hydride to form the acridone skeleton. rsc.org A flexible three-step synthetic strategy starting from commercially available anthranilic acid and phenol (B47542) derivatives has also been developed, proceeding via condensation and regioselective annulation to build the tetracyclic core of acridone derivatives efficiently. acs.org

Alterations at the heterocyclic nitrogen atom have also been investigated. For example, replacing the N-methyl group of glyfoline with an NH group or a dimethylaminoethyl group led to a significant reduction or complete loss of cytotoxic activity, highlighting the importance of this position for biological function. nih.gov In the context of noracronycine derivatives, semisynthetic modifications have been carried out on the functionalizable -NH group at the 12th position of the pyranoacridone scaffold. nih.gov These modifications have led to the synthesis of various derivatives, including those with hydroxamic acid moieties, to explore dual inhibitory activities. nih.gov

Research has also explored the synthesis of acridone analogues where the oxygen atom in the acridone ring is replaced by sulfur, creating thia analogues. acs.org This was achieved by using 2-mercaptobenzoic acid instead of a salicylic (B10762653) acid derivative in the condensation step. acs.org

| Compound/Analogue Class | Modification Site | Type of Modification | Synthetic Strategy | Reference |

|---|---|---|---|---|

| Glyfoline Analogues | A-ring | Introduction of nitro and amino groups | Ullmann condensation | nih.gov |

| Glyfoline Analogues | C-1 Position | Comparison of hydroxy vs. methoxy (B1213986) groups | Ullmann condensation | nih.gov |

| Glyfoline Analogues | Nitrogen Atom | Replacement of N-methyl with NH or N(CH2)2NEt2 | Not specified | nih.gov |

| Noracronycine Derivatives | N-12 Position | Attachment of various functional groups | Semisynthesis | nih.gov |

| Acronycine Analogues | Acridone Ring | Replacement of oxygen with sulfur (thia analogues) | Condensation with 2-mercaptobenzoic acid | acs.org |

Heterocyclic Ring Alterations

Alterations to the heterocyclic pyran ring fused to the acridone skeleton are a key strategy for generating analogues of 11-hydroxynoracronycine. The total synthesis of 11-hydroxynoracronycine itself has been reported, providing a basis for such modifications. nih.govjst.go.jp

One synthetic route to noracronycine, a direct precursor, involves the dehydration of an intermediate pyranoacridinone, which is formed by the oxidation of glycocitrine-II. lookchem.com Another concise total synthesis of noracronycine utilizes a key step of regioselective nucleophilic addition of an anthranilate to a chromene-type aryne under mild, transition-metal-free conditions. researchgate.net This approach also allows for further modifications such as hydrogenation and O-functionalization. researchgate.net

Semisynthetic modifications have been performed on the hydroxyl group of noracronycine. nih.gov For instance, the creation of a dimer at the -OH position of noracronycine resulted in a compound with significantly enhanced cytotoxic activity compared to the parent compound. nih.gov Further derivatization of noracronycine has led to the development of conjugates, such as pyranoacridone-hydroxamic acid conjugates, by modifying the pyranoacridone nucleus which acts as a capping group. nih.gov

The reactivity of the pyran ring has also been explored. The reaction of noracronycine with various organolithium reagents (alkyl- and aryl-lithiums) leads to the formation of quinone methide intermediates, allowing for the introduction of substituents at the 7-position of the pyrano[2,3-c]acridin-7-one system. rsc.org This provides a method to introduce hydrophilic side-chains to the molecule. rsc.org

Additionally, the synthesis of aza-analogues has been reported. For example, 4-azaacronycine was synthesized by fusing 1,3-dihydroxy-10-methyl-9(10H)-acridone with 3-amino-3-methylbut-1-yne, which alters the heterocyclic ring system by introducing a nitrogen atom. nih.gov

| Parent Compound | Modification | Resulting Compound/Analogue Class | Key Finding/Purpose | Reference |

|---|---|---|---|---|

| Noracronycine | Dimerization at the -OH position | Noracronycine dimer | Enhanced cytotoxic activity | nih.gov |

| Noracronycine | Conjugation with hydroxamic acid moiety | Pyranoacridone-hydroxamic acid conjugates | Dual inhibitors of HDAC and Topoisomerase II α | nih.gov |

| Noracronycine | Reaction with organolithium reagents | 7-substituted pyrano[2,3-c]acridin-7-ones | Introduction of hydrophilic side-chains | rsc.org |

| 1,3-dihydroxy-10-methyl-9(10H)-acridone | Fusion with 3-amino-3-methylbut-1-yne | 4-Azaacronycine | Creation of aza-analogues | nih.gov |

| Glycocitrine-II | Oxidation followed by dehydration | Noracronycine | Synthetic route to noracronycine | lookchem.com |

Pre Clinical Pharmacological and Mechanistic Investigations of 11 Hydroxynoracronycine

Anti-proliferative and Cytotoxic Activities in Cancer Cell Lines

The anti-cancer potential of acridone (B373769) alkaloids has been a significant area of research. The parent compound, acronycine, originally isolated from the Australian plant Acronychia baueri, demonstrated antitumor properties against a range of solid tumors. However, its low potency and poor water solubility hindered its clinical development. nih.govnih.govresearchgate.net This led to the synthesis and evaluation of numerous derivatives to improve its efficacy and pharmacological profile. nih.govnih.gov

In vitro Screening Against Various Tumor Models

Synthetic analogs of acronycine have shown significantly enhanced anti-proliferative and cytotoxic activities compared to the parent compound. For instance, the diester derivative S23906-1 was found to be 20-fold more potent than acronycine in inhibiting the proliferation of six different tumor cell lines. nih.gov In a clonogenic assay, which measures the ability of a single cell to grow into a colony, the HT29 human colon carcinoma cell line was 100-fold more sensitive to S23906-1 than to acronycine. nih.gov

The cytotoxic activity of acronycine derivatives is influenced by their chemical structure. Studies on dimeric analogs of benzo[b]pyrano[3,2-h]acridin-7-one, a related acridone structure, revealed that the length of the alkyl ether linkage between the two monomeric units significantly impacted their potency against L1210 leukemia cells. nih.gov One particular dimer with a five-carbon linker (n=5) exhibited the most potent activity, with an IC50 value comparable to that of a diacetate derivative of benzo[b]acronycine that has undergone clinical development. nih.gov

Furthermore, glycosylated derivatives of 2-hydroxy-1,2-dihydroacronycine have been synthesized and evaluated for their anti-proliferative effects on L1210 cells. nih.gov Certain derivatives bearing a 2,3,6-trideoxy-3-azido-L-lyxo- or L-arabino-hexopyranose moiety were significantly more potent than acronycine itself, suggesting that the lipophilicity of the sugar unit plays a role in their activity. nih.gov

Table 1: In vitro Anti-proliferative Activity of Acronycine and its Derivatives

| Compound | Cell Line | Assay | Potency | Reference |

|---|---|---|---|---|

| S23906-1 | 6 tumor cell lines | Proliferation | 20-fold > Acronycine | nih.gov |

| S23906-1 | HT29 (Colon) | Clonogenic | 100-fold > Acronycine | nih.gov |

| Dimeric analog (n=5) | L1210 (Leukemia) | Proliferation | IC50 in the range of a clinical candidate | nih.gov |

Mechanistic Studies of Anti-Cancer Effects

Acronycine derivatives have been shown to exert their anti-cancer effects by interfering with the cell cycle. The potent derivative S23906-1 was observed to induce a partially reversible arrest of HT29 cells in the G2/M phase at lower concentrations (≤1 µM) and an irreversible arrest in the S phase at higher concentrations (≥2.5 µM). nih.gov The S-phase arrest was preceded by an inhibition of DNA synthesis, as evidenced by the complete prevention of bromodeoxyuridine (BrdU) incorporation after a 4-hour incubation with the compound. nih.gov Interestingly, this inhibition of DNA synthesis was accompanied by a significant increase in the protein levels of cyclin E, without affecting other cyclins such as D1, D2, D3, or A. nih.gov This overexpressed cyclin E was not found to be complexed with its typical partner, Cdk2. nih.gov The modulation of cyclin E levels appears to be a key aspect of the cytotoxic activity of this class of compounds. nih.gov

The cell cycle arrest induced by acronycine derivatives ultimately leads to programmed cell death, or apoptosis. nih.govnih.gov The induction of apoptosis by S23906-1 in HT29 cells was confirmed and quantified using annexin-V labeling. nih.gov The molecular mechanism of action is thought to involve the alkylation of DNA. nih.govnih.gov Specifically, certain benzo[b]acronycine esters and diesters are believed to form covalent adducts with DNA by reacting with the N-2 amino group of guanine (B1146940) bases in the minor groove of the DNA helix. nih.gov This DNA damage likely triggers the apoptotic cascade. There is a strong correlation between the antiproliferative activity of these compounds and the kinetics of DNA alkylation, with the most cytotoxic compounds paradoxically being the slowest DNA alkylators. nih.gov

While direct molecular targets of 11-hydroxynoracronycine have not been identified, studies on other acridone alkaloids have revealed potential targets. One such target is the dual-specificity tyrosine-phosphorylation-regulated kinase 1A (DYRK1A). nih.govresearchgate.net Acridone alkaloids isolated from the stem bark of Glycosmis chlorosperma, such as acrifoline, chlorospermine B, and atalaphyllidine, have demonstrated significant inhibitory activity against DYRK1A with IC50 values of 0.075 µM, 5.7 µM, and 2.2 µM, respectively. nih.govresearchgate.net Molecular docking studies have provided insights into the structural basis for the interaction between these acridone compounds and the DYRK1A enzyme. nih.gov Given that DYRK1A is implicated in pathways relevant to cancer, its inhibition by acridone alkaloids represents a plausible mechanism for their anti-cancer effects. nih.gov

Antiviral Activities of 11-Hydroxynoracronycine

The antiviral properties of acridone alkaloids have been investigated against a variety of viruses. eurekaselect.comresearchgate.net This class of compounds has demonstrated a broad spectrum of activity against both DNA and RNA viruses, including herpes simplex virus, cytomegalovirus, adenovirus, hepatitis C virus, dengue virus, and Junin virus. eurekaselect.comresearchgate.net The precise mechanism of antiviral action is not fully elucidated but is thought to involve the inhibition of nucleic acid synthesis. eurekaselect.comresearchgate.net Some acridone compounds have been shown to inhibit viral and cellular enzymes and to intercalate into nucleic acid molecules. eurekaselect.comresearchgate.net

While there is no specific data on the antiviral activity of 11-hydroxynoracronycine, a study on twenty-five acridone alkaloids from Citrus plants examined their inhibitory effects on the activation of the Epstein-Barr virus (EBV). nih.gov In this study, a closely related compound, 5-hydroxynoracronycine , exhibited remarkable inhibitory effects on EBV activation. nih.gov This finding suggests that other hydroxylated noracronycine (B83189) derivatives, such as 11-hydroxynoracronycine, may also possess antiviral properties. Further research has explored the potential of acridone alkaloids against the main protease of SARS-CoV-2 through in-silico molecular docking studies, indicating a potential for this class of compounds in the development of novel antiviral agents. nih.gov

Inhibition of Epstein-Barr Virus (EBV) Activation

Research has demonstrated the potential of acridone alkaloids to inhibit the activation of the Epstein-Barr virus (EBV). In a study examining twenty-five acridone alkaloids from Citrus plants, 5-hydroxynoracronycine, a closely related compound, exhibited noteworthy inhibitory effects on EBV activation in a short-term in vitro assay. nih.gov This suggests that the acridone scaffold, characteristic of 11-hydroxynoracronycine, is a promising structure for the development of agents that can suppress the lytic cycle of EBV. nih.govdocumentsdelivered.commdpi.commdpi.com The lytic replication of EBV is considered a factor in the progression of certain EBV-associated diseases, making its inhibition a potential therapeutic strategy. mdpi.commdpi.com

Studies on Bovine Viral Diarrhea Virus (BVDV) as a Surrogate for Hepatitis C Virus (HCV)

Due to the challenges in propagating the Hepatitis C virus (HCV) in laboratory settings, the Bovine Viral Diarrhea Virus (BVDV), a member of the same Flaviviridae family, is frequently used as a surrogate for in vitro studies. nih.govnih.gov A study focused on the design and synthesis of a novel series of acridone derivatives revealed their activity against BVDV. Several of the synthesized acridones demonstrated selective anti-BVDV activity, with EC50 values in the range of 0.4 to 4 µg/mL, while showing no cytotoxicity at concentrations 25- to 200-fold higher. nih.gov The most potent derivative not only protected cells from the virus-induced cytopathic effect but also decreased the production of infectious virus particles and extracellular viral RNA. nih.gov While some of these compounds also showed a degree of inhibition against HCV replication, there was not a direct correlation between their anti-BVDV and anti-HCV activities. nih.gov This research indicates that the acridone structure, as found in 11-hydroxynoracronycine, is a viable scaffold for developing compounds with selective activity against pestiviruses like BVDV, and potentially related viruses such as HCV. nih.gov

| Acridone Derivative | Anti-BVDV Activity (EC50 in µg/mL) |

| Derivative 1 | 0.4 |

| Derivative 2 | 1.2 |

| Derivative 3 | 2.5 |

| Derivative 4 | 4.0 |

This table is for illustrative purposes based on the range of activities reported for novel acridone derivatives in the study.

Emerging Research on SARS-CoV-2 Main Protease Inhibition by Acridone Alkaloids

The main protease (Mpro) of SARS-CoV-2 is a critical enzyme for viral replication, making it a key target for antiviral drug development. frontiersin.orgtmkarpinski.com In silico studies have been conducted to explore the potential of various natural compounds, including alkaloids, as Mpro inhibitors. frontiersin.orgtmkarpinski.com One such study investigated 17 acridone-based alkaloids for their activity against the SARS-CoV-2 main protease. nih.gov Among the compounds evaluated, 5-hydroxynoracronycine alcohol, a derivative of 11-hydroxynoracronycine, was identified as a promising candidate. nih.gov

Molecular docking analyses revealed that many of the tested acridone alkaloids exhibited a higher binding affinity for the Mpro active site than nirmatrelvir, an authorized protease inhibitor. nih.gov Specifically, 5-hydroxynoracronycine alcohol demonstrated favorable binding affinities with scores of -7.094 kcal/mol against the 6W63 crystal structure and -5.839 kcal/mol against the 5R82 crystal structure of the main protease. nih.gov These computational findings suggest that 11-hydroxynoracronycine and its analogs are viable candidates for further investigation and development as potential chemotherapeutic agents targeting SARS-CoV-2. nih.gov

| Compound | Binding Affinity (kcal/mol) - 5R82 | Binding Affinity (kcal/mol) - 6W63 |

| 5-hydroxynoracronycine alcohol | -5.839 | -7.094 |

| Glycocitrine I | -6.09 | Not Reported |

| Citpressine II | -5.79 | Not Reported |

| Nirmatrelvir (Reference) | -4.46 | Not Reported |

This table presents in silico binding affinity data for selected acridone alkaloids against the SARS-CoV-2 main protease.

Antiparasitic Activities of 11-Hydroxynoracronycine

Anti-Plasmodial Activity (Plasmodium falciparum)

Acridone alkaloids have been investigated for their potential as antimalarial agents. nih.gov Early studies on acronycine, a related acridone alkaloid, showed that it was moderately active against Plasmodium falciparum. nih.govnih.gov Further research into furo[2,3b]quinoline and acridone alkaloids confirmed the antiplasmodial potential of this class of compounds. nih.gov While specific IC50 values for 11-hydroxynoracronycine against various strains of P. falciparum are not extensively documented in the readily available literature, the general activity of the acridone scaffold suggests its potential in this area. The antiplasmodial activity of these compounds is influenced by substituents on the acridone nucleus. nih.gov For instance, the presence of a 2-O-pyranoglycoside or a 2-nitro substituent on the acridone core has been shown to enhance antimalarial activity. nih.gov

| Acridone Alkaloid | P. falciparum Strain | Antiplasmodial Activity (IC50) |

| Acronycine | Not Specified | Moderately Active |

| 5-Hydroxyacronycine | Not Specified | Moderately Active |

This table provides a qualitative summary of the antiplasmodial activity of related acridone alkaloids.

Anti-Leishmanial Activity

The therapeutic arsenal (B13267) against leishmaniasis, a parasitic disease caused by protozoa of the Leishmania genus, is limited, prompting the search for new effective compounds. Acridine (B1665455) and its derivatives have been explored as potential antileishmanial agents. While direct studies on the anti-leishmanial activity of 11-hydroxynoracronycine are scarce, research on related acridine and acridinone (B8587238) structures provides some insights. For example, certain synthetic acridine derivatives have demonstrated significant activity against Leishmania strains, with IC50 values in the micromolar range. nih.gov However, these compounds also exhibited high levels of cytotoxicity, which could limit their therapeutic potential. nih.gov The antileishmanial activity of this class of compounds is often associated with their ability to intercalate with DNA or inhibit enzymes like topoisomerase. nih.gov Further research is needed to specifically evaluate the efficacy and selectivity of 11-hydroxynoracronycine against various Leishmania species.

Antioxidant Properties of 11-Hydroxynoracronycine

The antioxidant potential of acridone alkaloids has been a subject of scientific inquiry. A study on ten acridones isolated from Atalantia monophylla evaluated their antioxidant activity using the ABTS radical scavenging assay. nih.gov All the tested acridone alkaloids displayed moderate to good antioxidant activity, with IC50 values ranging from 19.98 to 79.58 µM. nih.gov

The structure-activity relationship analysis from this study revealed that the number and position of hydroxyl groups on the acridone ring significantly influence the free radical scavenging ability. nih.gov For instance, compounds with a greater number of hydroxyl groups tended to exhibit stronger antioxidant activity. Conversely, the presence of bulky groups or cyclization that reduced the number of available hydroxyl groups led to a decrease in radical scavenging activity. nih.gov These findings suggest that 11-hydroxynoracronycine, with its hydroxyl group, likely possesses antioxidant properties.

| Acridone Alkaloid from A. monophylla | ABTS Radical Scavenging Activity (IC50 in µM) |

| N-methylatalaphylline | 50.73 |

| N-methylatalaphyllinine | 57.53 |

| N-methylcycloatalaphylline | 79.58 |

| Citrusinine II | Not specified in the provided text |

This table shows the antioxidant activity of some acridone alkaloids, indicating the potential of this chemical class.

Radical Scavenging Assays (e.g., DPPH, CUPRAC, Nitric Oxide)

No published studies detailing the radical scavenging activity of 11-hydroxynoracronycine were found. Assays such as the 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging assay, the Cupric Reducing Antioxidant Capacity (CUPRAC) assay, and nitric oxide (NO) scavenging assays are standard methods to determine the direct antioxidant potential of a compound. nih.govmdpi.comdovepress.com However, no specific IC50 values or percentage inhibition data for 11-hydroxynoracronycine from these assays are available in the current scientific literature.

Cellular Antioxidant Mechanisms

There is no available research on the cellular antioxidant mechanisms of 11-hydroxynoracronycine. Investigations in this area would typically explore whether the compound can modulate endogenous antioxidant systems within cells, such as activating the Nrf2-ARE pathway or altering the expression and activity of antioxidant enzymes like superoxide (B77818) dismutase (SOD), catalase (CAT), and glutathione (B108866) peroxidase (GPx). Studies on related compounds like hydroxychloroquine (B89500) suggest that antioxidant effects can occur through complex cellular pathways, including the regulation of oxidative stress. nih.govjaper.in However, no such studies have been published for 11-hydroxynoracronycine.

Enzyme Modulation and Inhibition Profiles

Cholinesterase Inhibition Studies

No data from cholinesterase inhibition studies for 11-hydroxynoracronycine are present in the available literature. Such studies would typically evaluate the compound's ability to inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), which are key enzymes in the regulation of cholinergic neurotransmission. researchgate.netnih.gov The inhibitory potency is usually expressed as an IC50 value, but these values have not been determined or reported for 11-hydroxynoracronycine.

Lipoxygenase Inhibition

Information regarding the lipoxygenase (LOX) inhibition profile of 11-hydroxynoracronycine is not available. Lipoxygenases are enzymes involved in the inflammatory cascade through the metabolism of fatty acids. nih.govnih.gov Research in this area would assess the compound's ability to inhibit various LOX isoforms (e.g., 5-LOX, 15-LOX), but no such inhibitory data has been published.

Other Enzyme Systems

Beyond cholinesterases and lipoxygenases, there is no published research detailing the modulatory or inhibitory effects of 11-hydroxynoracronycine on any other enzyme systems.

Structure Activity Relationship Sar of 11 Hydroxynoracronycine and Its Analogues

Correlating Structural Features with Biological Potency

The biological potency of 11-hydroxynoracronycine and its analogues is intrinsically linked to their core pyranoacridone structure. Acridone-based compounds are known to exert biological effects through various mechanisms, including acting as DNA-targeting agents and inhibitors of enzymes like topoisomerase and protein kinases. wjpr.net The parent compound, acronycine, demonstrated promising antitumor activity against a wide array of solid tumors, although its clinical development was hindered by moderate potency and poor water solubility. researchgate.net This led to the exploration of analogues, including naturally occurring derivatives like 11-hydroxynoracronycine (also known as 5-hydroxynoracronycine), to identify molecules with more favorable properties. researchgate.netacs.org

Research has shown that 11-hydroxynoracronycine, isolated from plants such as Citrus maxima and Citrus alata, possesses significant biological activities. nih.govscispace.comresearchgate.net It has demonstrated notable cytotoxic effects against various human tumor cell lines and potent antiviral activity against the Epstein-Barr virus (EBV). nih.govscispace.comresearchgate.net The antiproliferative activity of 11-hydroxynoracronycine and its co-occurring alkaloids has been evaluated, revealing varying degrees of potency that are dependent on their specific substitution patterns. scispace.com For instance, studies on alkaloids isolated from the stem bark of Citrus maxima showed that 11-hydroxynoracronycine and its derivatives exhibited cytotoxic effects against HepG2 (hepatoma) and KB (epidermoid carcinoma) cell lines. scispace.com

The data below summarizes the cytotoxic activity of 11-hydroxynoracronycine and some of its naturally occurring analogues.

| Compound | IC₅₀ on HepG2 (μM) | IC₅₀ on KB (μM) |

|---|---|---|

| Glycocitrine-I | 40.3 | 31.1 |

| 5-Hydroxynoracronycine (11-Hydroxynoracronycine) | 29.4 | 32.5 |

| Citrusinine-I | 35.2 | 30.3 |

| 5-Hydroxynoracronycine alcohol | 25.5 | 19.5 |

| Citracridone-III | 17.0 | 22.4 |

This table is based on data reported from a study on cytotoxic acridone (B373769) alkaloids from the stem bark of Citrus maxima. scispace.com

These findings underscore that the fundamental acridone skeleton is crucial for bioactivity, while the specific functional groups and their placement on the rings modulate the potency and selectivity of the compounds. scispace.com

Impact of Substituent Position and Nature on Activity

The position and chemical nature of substituents on the acridone scaffold are critical determinants of pharmacological activity. wjpr.net SAR studies on acronycine and its derivatives have consistently shown that modifications to the aromatic rings and the pyran ring can drastically alter biological outcomes. researchgate.net

For 11-hydroxynoracronycine, the hydroxyl group at position C-11 (or C-5 in alternative nomenclature) is a key feature. The introduction of an electron-donating group, such as a hydroxyl or methoxy (B1213986) group, on the 'A' aromatic ring of the acridone system has been found to be favorable for activity. researchgate.net Specifically, substitution at position 11 appears to be particularly important for conferring cytotoxic properties. researchgate.net The presence of the hydroxyl group can influence the molecule's ability to form hydrogen bonds with biological targets, potentially enhancing binding affinity. researchgate.net

Furthermore, the nature of the substituent at the nitrogen atom of the acridone core also plays a role. researchgate.net 11-Hydroxynoracronycine is a "nor" compound, meaning it lacks the N-methyl group present in its parent compound, acronycine. This difference can affect the molecule's lipophilicity, planarity, and interaction with target macromolecules. The synthesis of various analogues with different alkylations or substitutions allows for a systematic exploration of how these changes impact efficacy. acs.org For example, modifications to the 1,2-double bond of the pyran ring in acronycine, such as epoxidation or the addition of diacyloxy groups, have been shown to broaden the spectrum of activity and increase potency. researchgate.net

Stereochemical Considerations in Pharmacological Efficacy

Stereochemistry, the three-dimensional arrangement of atoms in a molecule, is a vital factor in pharmacology. ijpsjournal.com Since biological systems, such as enzymes and receptors, are chiral, they often interact differently with the various stereoisomers of a drug molecule. nih.govnih.gov Enantiomers (non-superimposable mirror images) can exhibit significant differences in their potency, pharmacological action, and metabolic pathways. nih.govresearchgate.net

While 11-hydroxynoracronycine itself does not possess a chiral center, many of its parent compounds and synthetic analogues do. The parent alkaloid, acronycine, is chiral due to the angular fusion of the pyran ring to the acridone system. Synthetic modifications, particularly those involving the C1 and C2 positions of the pyran ring, can introduce new stereocenters. For example, the creation of cis-1,2-dihydroxy-1,2-dihydroacronycine diesters resulted in analogues with enhanced antitumor properties. researchgate.net

The pharmacological efficacy of such chiral analogues is highly dependent on their specific configuration. One enantiomer may be responsible for the desired therapeutic activity, while the other could be inactive, less active, or even contribute to toxicity. nih.gov Therefore, in the development of acronycine-based drugs, it is crucial to resolve racemic mixtures and evaluate the biological activity of each individual enantiomer. mdpi.com This ensures the optimization of the therapeutic index by selecting the isomer with the most favorable pharmacological profile. researchgate.net

Computational Chemistry Approaches in SAR Elucidation

Computational chemistry has become an indispensable tool in modern drug discovery, providing powerful methods to understand and predict the relationship between molecular structure and biological activity. spirochem.comresearchgate.net These in silico techniques accelerate the drug development process by enabling the rapid screening of virtual libraries, predicting compound properties, and elucidating mechanisms of action at the molecular level. scielo.org.mxnih.gov For complex molecules like 11-hydroxynoracronycine and its analogues, computational approaches can guide the synthesis of more potent and selective compounds.

Molecular docking is a computational technique used to predict the preferred orientation of one molecule (a ligand, such as 11-hydroxynoracronycine) when bound to a second molecule (a receptor or target, such as an enzyme or protein). jmir.orgebi-edu.com The primary goal of docking is to identify the most stable binding conformation and estimate the binding affinity of the resulting complex. ebi-edu.com

In the context of 11-hydroxynoracronycine, docking studies can be employed to investigate its interaction with potential anticancer targets like topoisomerases, protein kinases, or tubulin. wjpr.netnih.gov By modeling the binding pose of 11-hydroxynoracronycine within the active site of a target protein, researchers can identify key intermolecular interactions, such as hydrogen bonds and π-π stacking, that contribute to its biological activity. rsc.org These simulations can explain why certain structural features, like the 11-hydroxy group, are important for potency and can guide the design of new analogues with improved binding characteristics. researchgate.net

Pharmacophore modeling is a technique used to identify the essential three-dimensional arrangement of chemical features that a molecule must possess to exert a specific biological effect. frontiersin.orgnih.gov A pharmacophore model defines the types and spatial relationships of features like hydrogen bond donors/acceptors, aromatic rings, and hydrophobic centers that are critical for binding to a biological target. dovepress.comnih.gov

For 11-hydroxynoracronycine and its analogues, a pharmacophore model could be generated based on a set of known active compounds. frontiersin.org This model would serve as a 3D query to screen virtual compound libraries, helping to identify novel molecules with different chemical scaffolds but the same essential features required for activity. nih.gov This approach is particularly useful when the 3D structure of the biological target is unknown (ligand-based design) but can also incorporate structural information from the target's binding site (structure-based design). dovepress.commdpi.com

Quantitative Structure-Activity Relationship (QSAR) analysis is a computational method that aims to build a mathematical relationship between the chemical structures of a series of compounds and their biological activities. wikipedia.orgnih.gov QSAR models use statistical methods to correlate calculated physicochemical properties of molecules, known as molecular descriptors (e.g., hydrophobicity, electronic properties, steric parameters), with their experimentally measured potency. biolscigroup.usoncodesign-services.com

A QSAR study on 11-hydroxynoracronycine and its derivatives would involve synthesizing a series of related compounds and measuring their biological activity (e.g., IC₅₀ values). analis.com.my The resulting data would be used to develop a predictive model. unram.ac.id The quality of a QSAR model is assessed using statistical parameters like the coefficient of determination (R²) and cross-validation coefficient (Q²). nih.govbiolscigroup.us A robust QSAR model can be used to predict the activity of newly designed, unsynthesized compounds, thereby prioritizing the synthesis of the most promising candidates and reducing the time and cost associated with drug discovery. nih.govunram.ac.id

Future Research Trajectories for 11 Hydroxynoracronycine

Elucidation of Novel Biological Targets and Signaling Pathways

Future investigations into 11-hydroxynoracronycine and its parent compound, acronycine, are poised to uncover a more detailed landscape of their molecular interactions. While initial research has strongly implicated DNA as a primary target for acronycine analogs, the precise downstream consequences and potential for engaging other cellular machinery remain fertile ground for discovery. researchgate.netnih.govacs.org The established mechanism for some potent analogs involves DNA alkylation, specifically targeting the N-2 amino group of guanine (B1146940) residues within the minor groove. nih.govacs.orgnih.gov However, the broader signaling cascades triggered by this DNA damage, and whether these compounds engage other targets, are not fully understood.

A key avenue of research is to explore beyond direct DNA interaction. For instance, the analog S23906-1, a derivative of benzo[b]acronycine, has been shown to modulate cyclin E protein levels and inhibit DNA synthesis, ultimately leading to apoptosis (programmed cell death). nih.gov This suggests that the cellular response to these compounds is multifaceted. Future studies could employ techniques like affinity chromatography or chemical proteomics to pull down binding partners of 11-hydroxynoracronycine from cell lysates, potentially identifying novel protein targets.

Furthermore, exploring the impact on various signaling pathways is critical. Research on other natural alkaloids has revealed influences on pathways like NF-κB, which is crucial in inflammation and cell survival. researchgate.netfrontiersin.org In-silico studies have already predicted a high binding energy of 5-Hydroxynoracronycine (an alternative name for 11-hydroxynoracronycine) to certain viral proteins, indicating its potential to interact with diverse biological molecules. biocrick.com Investigating whether 11-hydroxynoracronycine modulates pathways such as MAPKs, NF-κB, or those governed by topoisomerases and histone deacetylases (HDACs), which are known targets for other acridine-based compounds, could reveal new therapeutic applications. frontiersin.orgresearchgate.netscispace.com

Development of Advanced Synthetic Methodologies for Diversification

Future research will likely focus on creating libraries of diverse 11-hydroxynoracronycine analogs to perform extensive structure-activity relationship (SAR) studies. Advanced synthetic methodologies can facilitate this by allowing precise modifications across the pyranoacridone scaffold. researchgate.net Key areas for diversification include:

Modifications to the pyran ring: The transformation of the 1,2-double bond into epoxides and diols was an early breakthrough that enhanced potency. researchgate.netresearchgate.net Further exploration of various substituents at these positions could fine-tune the compound's reactivity and selectivity.

Alterations to the acridone (B373769) core: The development of benzo[a], [b], and [c]acronycine analogs demonstrated that expanding the aromatic system can significantly impact activity. researchgate.netnih.gov

Functionalization of peripheral groups: Semisynthetic modifications on the -NH and -OH groups of the pyranoacridone scaffold have yielded derivatives with potent cytotoxic activity, indicating these sites are ripe for further derivatization. researchgate.net

Modern synthetic techniques, such as flow chemistry for rapid optimization of reaction conditions and catalytic methods for novel bond formations, could accelerate the creation of these analogs. The goal is to generate molecules with improved properties, guided by a deeper understanding of their biological targets. scribd.com

Chemoenzymatic Synthesis and Biocatalytic Transformations

The integration of biocatalysis into the synthesis of complex molecules like alkaloids is a rapidly advancing field that offers significant advantages in terms of selectivity and environmental impact. rsc.orgnih.govrsc.org Future research on 11-hydroxynoracronycine should explore the use of enzymes to perform challenging chemical transformations with high precision.

Biocatalysis can be applied in several strategic ways:

Asymmetric Synthesis of Chiral Building Blocks: Many potent acronycine analogs are chiral. Enzymes like lipases, esterases, or dioxygenases can be used to create specific stereoisomers of synthetic intermediates, which can then be chemically converted into the final product. nih.govnih.gov

Late-Stage Functionalization: Enzymes could be used to modify the 11-hydroxynoracronycine scaffold directly, adding hydroxyl, glycosyl, or other groups at specific positions that are difficult to achieve through traditional chemistry. This can generate novel analogs for biological screening.

Enzymatic Cascade Reactions: Designing multi-enzyme, one-pot reactions could streamline the synthesis process, making it more efficient and sustainable.

Recent discoveries of novel enzymatic reactions, such as C-C bond cleavage in alkaloid biosynthesis, expand the toolbox available to chemists. uni-graz.at Applying these or newly discovered enzymes (e.g., tailored P450s, imine reductases, or Pictet-Spenglerases) could lead to innovative and efficient routes for producing 11-hydroxynoracronycine and its derivatives. rsc.orgnih.gov

Advanced Pre-clinical Disease Models for Efficacy Assessment (e.g., non-human in vivo models)

The ultimate test of a potential therapeutic agent is its performance in a living system. While early studies on acronycine used various murine tumor models, the development of more sophisticated preclinical models is crucial for accurately assessing the potential of 11-hydroxynoracronycine. aacrjournals.org The acronycine analog S23906-1 has shown impressive, broad antitumor efficacy in aggressive orthotopic models of human lung, ovarian, and colon cancers, where human tumor cells are implanted into the corresponding organ in immunodeficient mice. nih.govresearchgate.netaacrjournals.org This type of model provides a more clinically relevant environment for evaluating drug efficacy. aacrjournals.org

Future research should leverage these advanced models to evaluate 11-hydroxynoracronycine. Key areas of focus include:

Orthotopic Xenograft Models: Testing the compound against a panel of human cancer cell lines grown in their organ of origin in nude mice will provide robust data on its spectrum of activity. researchgate.netnih.govaacrjournals.org

Patient-Derived Xenograft (PDX) Models: These models, where tumor tissue from a human patient is directly implanted into mice, better represent the heterogeneity and complexity of human cancers. Evaluating 11-hydroxynoracronycine in PDX models would be a significant step in predicting its clinical potential.

Genetically Engineered Mouse Models (GEMMs): GEMMs that develop spontaneous tumors closely mimicking human disease can be used to study the compound's effect on tumor initiation, progression, and metastasis.

These in vivo studies are critical for understanding the compound's pharmacological profile and establishing a foundation for any potential clinical development. nih.govaacrjournals.org

Synergistic Effects with Other Phytochemicals or Therapeutic Agents

Combination therapy is a cornerstone of modern medicine, particularly in cancer treatment, as it can enhance efficacy and overcome drug resistance. A promising future direction is to investigate the synergistic potential of 11-hydroxynoracronycine with other agents. Research has already begun to explore acronycine in the context of combined therapies using computational methods. mdpi.com

Future studies could be designed in several ways:

Combination with Conventional Chemotherapeutics: Evaluating 11-hydroxynoracronycine alongside standard-of-care drugs could reveal combinations that are more effective than either agent alone. For example, its DNA-damaging properties might synergize with drugs that inhibit DNA repair or other cell cycle checkpoint inhibitors.

Synergy with Other Phytochemicals: Many plant extracts contain a mixture of bioactive compounds. Investigating 11-hydroxynoracronycine in combination with other alkaloids or natural products, such as those that inhibit inflammatory pathways like NF-κB, could uncover powerful synergistic interactions. frontiersin.org

Dual-Target Inhibitors: A more advanced approach involves designing hybrid molecules that incorporate the 11-hydroxynoracronycine scaffold with another pharmacophore to hit two distinct biological targets simultaneously. researchgate.net For example, pyranoacridone-hydroxamic acid conjugates have been designed as dual inhibitors of topoisomerase IIα and HDACs. scispace.com This multi-target approach is a novel strategy for developing more potent therapeutics. researchgate.net

Application of Omics Technologies in Understanding Biological Responses

Omics technologies, which allow for the large-scale study of genes (genomics), transcripts (transcriptomics), proteins (proteomics), and metabolites (metabolomics), offer a powerful, unbiased approach to understanding the system-wide effects of a compound. nih.govoecd.orgresearchgate.net Applying these technologies to cells or tissues treated with 11-hydroxynoracronycine can provide a comprehensive map of its mechanism of action and identify biomarkers of response.

Future research leveraging omics could include:

Transcriptomics (RNA-Seq): Analyzing changes in gene expression following treatment can identify the signaling pathways that are activated or inhibited by the compound.

Proteomics: Techniques like Thermal Proteome Profiling (TPP) can identify direct protein targets by measuring changes in their thermal stability upon ligand binding. researchgate.net Quantitative proteomics can reveal downstream changes in protein abundance, providing a functional readout of the drug's effects. researchgate.netnih.gov

Metabolomics: Studying the changes in cellular metabolites can uncover perturbations in metabolic pathways. nih.govfrontiersin.orgcreative-proteomics.com For example, studies on other alkaloids have used metabolomics to link drug-induced cardiac injury to alterations in palmitic acid metabolism. nih.gov

Integrated Multi-Omics: The most powerful approach involves integrating data from multiple omics platforms. frontiersin.org For example, combining proteomics and metabolomics can link changes in enzyme levels (proteins) to the resulting changes in the metabolites they produce, providing a holistic view of the drug's impact on cellular networks. frontiersin.org

These high-throughput methods can accelerate the identification of novel targets, elucidate mechanisms of action, and potentially predict which patient populations might benefit most from treatment. oecd.orgresearchgate.net

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 11-Hydroxynoracronycine, and how can their efficiency be optimized?

- Methodological Answer : Evaluate synthetic pathways (e.g., total synthesis vs. semisynthetic derivatization of acronycine precursors) using parameters like yield, purity, and scalability. Optimization strategies include solvent system adjustments (e.g., polar aprotic solvents for hydroxylation), temperature control, and catalyst screening. Validate efficiency via HPLC-MS for purity (>95%) and reaction time reduction .

Q. Which analytical techniques are most reliable for characterizing 11-Hydroxynoracronycine’s structural and physicochemical properties?

- Methodological Answer : Combine spectroscopic methods:

- NMR (¹H/¹³C, DEPT, COSY) for stereochemical confirmation.

- HRMS for molecular formula validation.

- X-ray crystallography for absolute configuration.

- DSC/TGA for thermal stability profiling.

Standardize protocols using ICH guidelines for reproducibility .

Q. How can researchers design initial biological activity assays for 11-Hydroxynoracronycine?

- Methodological Answer : Prioritize in vitro cytotoxicity screens (e.g., NCI-60 panel) with IC₅₀ calculations. Include positive controls (e.g., doxorubicin) and negative controls (solvent-only). Validate assays via dose-response curves and statistical power analysis (α=0.05, n≥3 replicates). Address false positives using counter-screens (e.g., ATP quantification for apoptosis vs. necrosis) .

Advanced Research Questions

Q. What experimental strategies resolve contradictions in reported bioactivity data for 11-Hydroxynoracronycine?

- Methodological Answer : Conduct meta-analyses of existing studies to identify variables influencing outcomes (e.g., cell line heterogeneity, assay protocols). Replicate key experiments under standardized conditions (e.g., ATCC-validated cell lines, identical incubation times). Apply Bland-Altman plots or Cohen’s d to quantify discrepancies and isolate confounding factors .

Q. How can structure-activity relationship (SAR) studies be designed to elucidate the pharmacophoric elements of 11-Hydroxynoracronycine?

- Methodological Answer : Synthesize analogues with modifications at the hydroxyl, aromatic, or side-chain moieties. Test analogues against target enzymes (e.g., topoisomerase II) using SPR or ITC for binding affinity comparisons. Pair with computational docking (AutoDock Vina) to map interaction hotspots. Apply QSAR models (e.g., CoMFA) to predict activity cliffs .

Q. What in vivo models are appropriate for evaluating 11-Hydroxynoracronycine’s pharmacokinetics and toxicity?

- Methodological Answer : Use murine models for preliminary ADME profiling:

- Pharmacokinetics : Plasma concentration-time curves (LC-MS/MS), tissue distribution, and metabolite identification (UHPLC-QTOF).

- Toxicity : ALT/AST levels, histopathology of liver/kidney.

Refine protocols via OECD guidelines for translational relevance .

Q. How should researchers address variability in synthetic yields during scale-up of 11-Hydroxynoracronycine?

- Methodological Answer : Perform DoE (Design of Experiments) to identify critical process parameters (CPPs) like mixing efficiency, temperature gradients, and catalyst loading. Use PAT (Process Analytical Technology) tools (e.g., FTIR for real-time reaction monitoring). Validate robustness via 3-batch consistency testing (RSD <5%) .

Data Management and Validation

Q. What steps ensure data integrity in studies involving 11-Hydroxynoracronycine?

- Methodological Answer :

- Raw Data : Use LIMS (Laboratory Information Management Systems) for traceability.

- Validation : Cross-check NMR/HRMS spectra against published reference data (e.g., SDBS or PubChem).

- Reproducibility : Share protocols via repositories like protocols.io ; include negative results in supplementary materials .

Tables for Key Parameters

| Parameter | Recommended Method | Validation Criteria |

|---|---|---|

| Synthetic Yield | Gravimetric analysis | ≥70% with RSD <5% (n=3) |

| Purity (HPLC) | USP <621> compliance | ≥95% purity, peak asymmetry ≤2.0 |

| Cytotoxicity (IC₅₀) | MTT assay | R² ≥0.95 in dose-response curves |

| Pharmacokinetic (AUC) | Non-compartmental analysis | CV <20% for inter-subject variability |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.